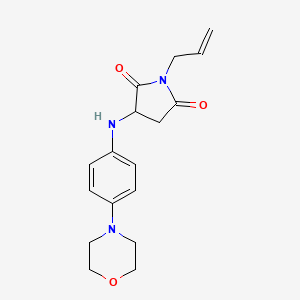
1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-2,5-diones are a class of compounds characterized by a five-membered pyrrolidine ring . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine-2,5-diones can be synthesized via cyclocondensations of dicarboxylic acids with properly substituted amines . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles. One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine-2,5-diones can undergo various chemical reactions, including cyclocondensations . The reaction conditions and the substituents on the pyrrolidine ring can greatly influence the outcome of these reactions .Applications De Recherche Scientifique
Synthesis and Characterization
Research on pyrrolidine-2,3-dione derivatives, including compounds similar to 1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, has provided insights into their synthesis and structural characterization. Sundberg, Pearce, and Laurino (1986) discussed the preparation of N-protected pyrrolidine-2,3-diones, such as 1-allyl- and 1-ethoxypyrrolidine-2,3-dione, potentially useful in synthesis, demonstrating the foundational methods for synthesizing and characterizing these compounds (Sundberg, Pearce, & Laurino, 1986). Similarly, Amirnasr et al. (2001) synthesized Co(III) complexes with morpholine and pyrrolidine ligands, providing insights into the structural aspects of similar compounds through X-ray diffraction analysis (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Potential Applications
The research extends to exploring the potential applications of these compounds in various domains. For example, Bayramov et al. (2020) examined polyfunctional organic compounds, including those containing aminomethyl groups and fragments with C=C and C≡C bonds, for their use as inhibitors of acid corrosion and as antimicrobial additives to cutting fluids. This study highlights the versatility and potential industrial applications of compounds structurally related to this compound (Bayramov, Askarova, Mehdiyeva, Agayeva, Mammadov, Mammadova, & Jafarzadeh, 2020).
Furthermore, Rybka et al. (2017) focused on the synthesis of a library of 1,3-substituted pyrrolidine-2,5-dione derivatives, evaluating their anticonvulsant activity. Although not directly related to this compound, this research indicates the broader pharmacological interests in pyrrolidine-dione derivatives, suggesting areas for future investigation into the therapeutic potential of such compounds (Rybka, Obniska, Rapacz, Filipek, & Żmudzki, 2017).
Orientations Futures
Mécanisme D'action
Target of Action
“1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione” is a pyrrolidine-2,5-dione derivative. Pyrrolidine-2,5-dione derivatives have been shown to inhibit certain enzymes, such as carbonic anhydrase (CA) isoenzymes .
Mode of Action
The compound might interact with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s activity. The morpholinophenylamino group could potentially interact with the enzyme’s active site, leading to changes in the enzyme’s conformation and activity .
Biochemical Pathways
The inhibition of the target enzyme could affect various biochemical pathways in which the enzyme is involved. For example, if the target is a carbonic anhydrase enzyme, it could affect the regulation of pH and fluid balance in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if it inhibits a carbonic anhydrase enzyme, it could potentially alter pH regulation and fluid balance at the cellular level .
Propriétés
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-prop-2-enylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-7-20-16(21)12-15(17(20)22)18-13-3-5-14(6-4-13)19-8-10-23-11-9-19/h2-6,15,18H,1,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMKZPVULGNOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2723822.png)


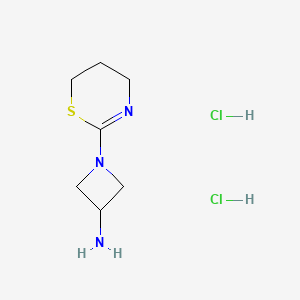
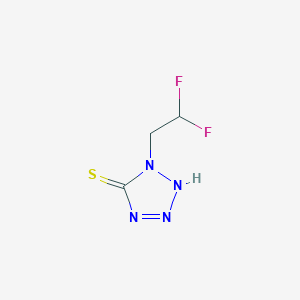
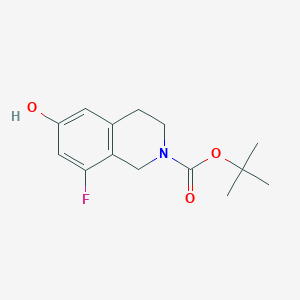
![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)
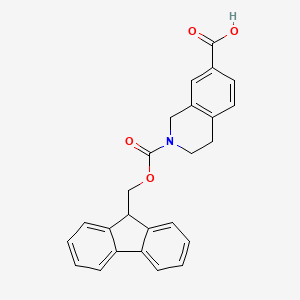
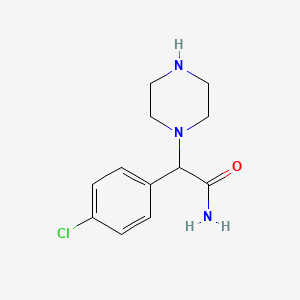
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methylbenzoate](/img/structure/B2723835.png)
![3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723837.png)
![1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2723840.png)
